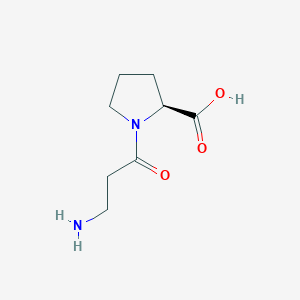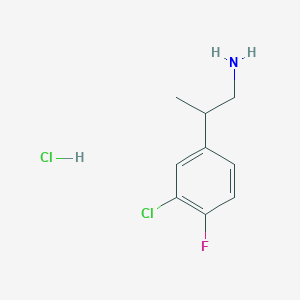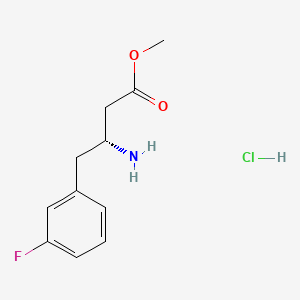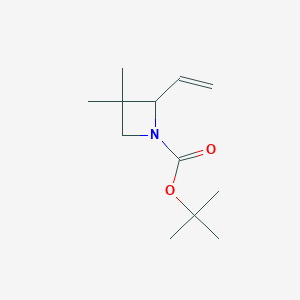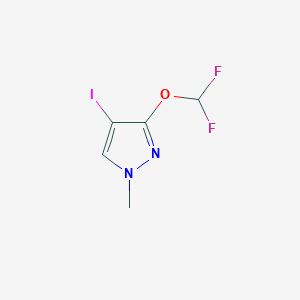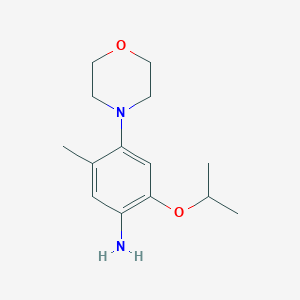
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is an organic compound that features a complex structure with multiple functional groups
準備方法
The synthesis of 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the aniline core: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to form the aniline.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
科学的研究の応用
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism by which 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can be compared with other similar compounds to highlight its uniqueness:
4-Methyl-2-(morpholin-4-yl)aniline: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.
5-Methyl-4-(piperidin-4-yl)-2-(propan-2-yloxy)aniline: Contains a piperidine ring instead of morpholine, which could influence its chemical and biological properties.
5-Methyl-4-(morpholin-4-yl)-2-(ethoxy)aniline: Has an ethoxy group instead of propan-2-yloxy, potentially altering its solubility and reactivity.
These comparisons help to understand the specific features and advantages of this compound in various applications.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
5-methyl-4-morpholin-4-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-13(11(3)8-12(14)15)16-4-6-17-7-5-16/h8-10H,4-7,15H2,1-3H3 |
InChIキー |
UDDMQEWXESIRNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCOCC2)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


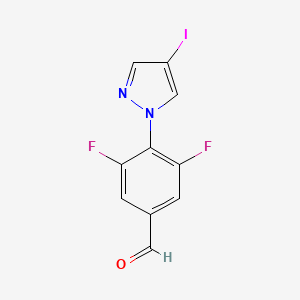
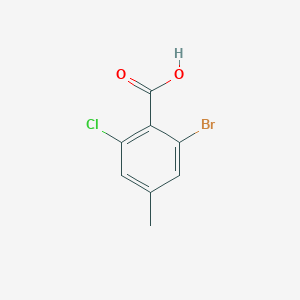


![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)


